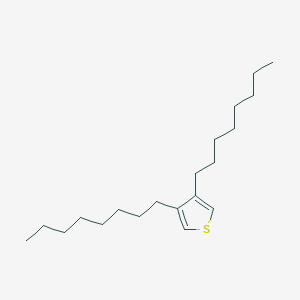
3,4-Dioctylthiophene
概要
説明
3,4-Dioctylthiophene (DOT) is a conjugated organic compound that belongs to the family of thiophenes. It is widely used in various scientific research applications due to its unique chemical and physical properties. DOT is a versatile material that can be synthesized through different methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of 3,4-Dioctylthiophene is not fully understood, but it is believed to involve the interaction of the conjugated system of the thiophene ring with other materials. 3,4-Dioctylthiophene has a high electron affinity and can form stable charge transfer complexes with other materials, resulting in improved electronic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,4-Dioctylthiophene. However, it has been shown that 3,4-Dioctylthiophene is not toxic to cells and has low cytotoxicity. 3,4-Dioctylthiophene has also been shown to have antimicrobial properties, inhibiting the growth of certain bacterial strains.
実験室実験の利点と制限
3,4-Dioctylthiophene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 3,4-Dioctylthiophene has some limitations, including its high cost and the need for specialized equipment for synthesis and purification.
将来の方向性
There are several future directions for research on 3,4-Dioctylthiophene, including its use in the development of advanced materials for optoelectronics, organic solar cells, and organic field-effect transistors. Further research is also needed to understand the mechanism of action of 3,4-Dioctylthiophene and its potential applications in other fields, such as medicine and biotechnology. Additionally, research is needed to improve the synthesis and purification methods of 3,4-Dioctylthiophene to make it more accessible for use in research.
科学的研究の応用
3,4-Dioctylthiophene has shown promising results in various fields of research, including optoelectronics, organic solar cells, and organic field-effect transistors. 3,4-Dioctylthiophene has been used as a hole-transporting material in perovskite solar cells, resulting in improved efficiency and stability. 3,4-Dioctylthiophene has also been used as an active layer material in organic field-effect transistors, resulting in high charge carrier mobility and stability. In addition, 3,4-Dioctylthiophene has been used as a luminescent material in organic light-emitting diodes, resulting in high luminance and efficiency.
特性
CAS番号 |
161746-06-1 |
|---|---|
製品名 |
3,4-Dioctylthiophene |
分子式 |
C20H36S |
分子量 |
308.6 g/mol |
IUPAC名 |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
正規SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
同義語 |
3,4-DIOCTYLTHIOPHENE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

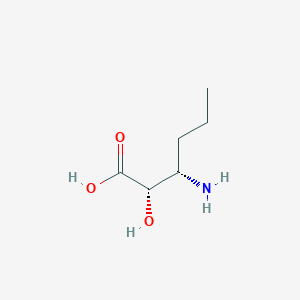
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)


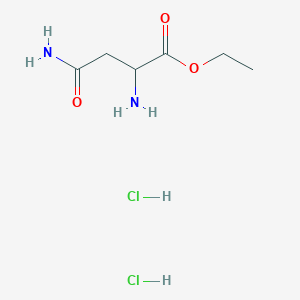

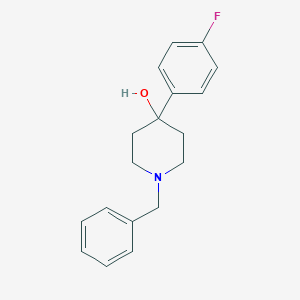
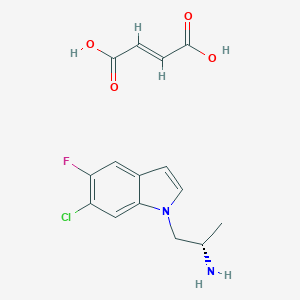
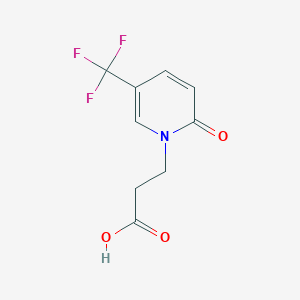
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)

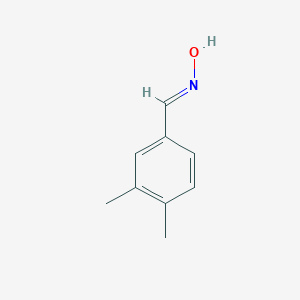
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)